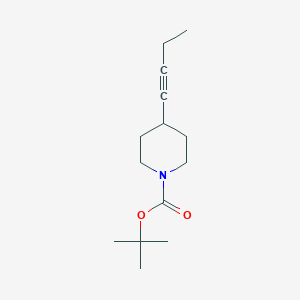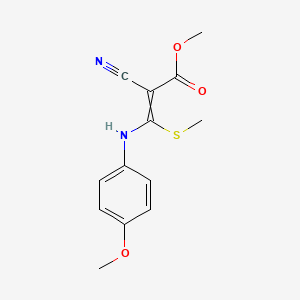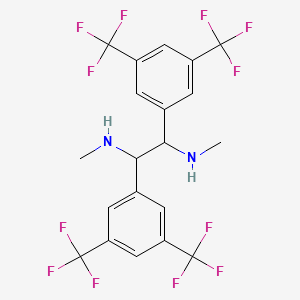
1,2-Bis(3,5-bis(trifluoromethyl)phenyl)-N1,N2-dimethylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(3,5-bis(trifluoromethyl)phenyl)-N1,N2-dimethylethane-1,2-diamine is a complex organic compound characterized by the presence of trifluoromethyl groups attached to phenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(3,5-bis(trifluoromethyl)phenyl)-N1,N2-dimethylethane-1,2-diamine typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with N,N-dimethylethylenediamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher efficiency. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(3,5-bis(trifluoromethyl)phenyl)-N1,N2-dimethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
1,2-Bis(3,5-bis(trifluoromethyl)phenyl)-N1,N2-dimethylethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(3,5-bis(trifluoromethyl)phenyl)-N1,N2-dimethylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its reactivity and ability to form stable complexes with various substrates. This compound can modulate biochemical pathways by binding to enzymes or receptors, thereby influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(3-(trifluoromethyl)phenyl)diselane: Another compound with trifluoromethyl groups, used in similar research applications.
3,5-Bis(trifluoromethyl)phenyl ethanol: Known for its versatility in pharmaceutical synthesis.
Uniqueness
1,2-Bis(3,5-bis(trifluoromethyl)phenyl)-N1,N2-dimethylethane-1,2-diamine stands out due to its unique combination of trifluoromethyl groups and diamine structure, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications where such properties are desired.
Propiedades
Fórmula molecular |
C20H16F12N2 |
|---|---|
Peso molecular |
512.3 g/mol |
Nombre IUPAC |
1,2-bis[3,5-bis(trifluoromethyl)phenyl]-N,N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C20H16F12N2/c1-33-15(9-3-11(17(21,22)23)7-12(4-9)18(24,25)26)16(34-2)10-5-13(19(27,28)29)8-14(6-10)20(30,31)32/h3-8,15-16,33-34H,1-2H3 |
Clave InChI |
GMRLXGPVRYYJHB-UHFFFAOYSA-N |
SMILES canónico |
CNC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[4-(2,4-Dinitroanilino)phenyl]diazenyl]-6-phenylphenol](/img/structure/B14790048.png)
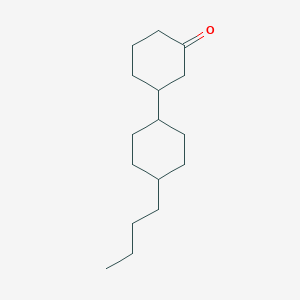
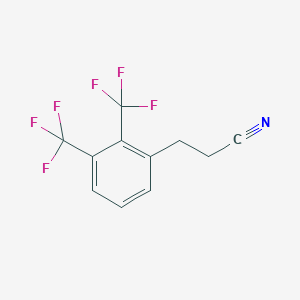
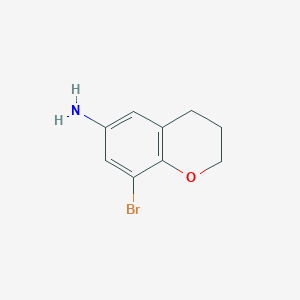
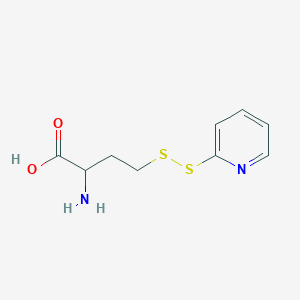
![5-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14790082.png)
![2-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B14790087.png)

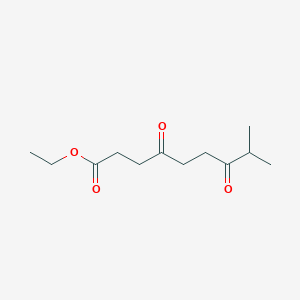
![2-[4-hydroxy-2-(hydroxymethyl)-6-[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14790099.png)
